molecular formula C10H12O3 B13439378 2-(2-Methoxy-4-methylphenyl)acetic acid

2-(2-Methoxy-4-methylphenyl)acetic acid

Cat. No.: B13439378
M. Wt: 180.20 g/mol
InChI Key: HGDGJQKJLJBLSR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Arylacetic Acid Derivatives

The journey of arylacetic acid derivatives is a compelling narrative in the history of medicine, beginning with natural remedies and evolving into major therapeutic drug classes. The story starts with the use of willow bark, which contains salicin, for treating pain and fever for centuries. mdpi.com In the 19th century, salicylic (B10762653) acid was isolated, and in 1899, a more tolerable derivative, acetylsalicylic acid (aspirin), was introduced by Bayer, marking a pivotal moment in pharmaceuticals. ualberta.ca

The success of aspirin (B1665792) spurred further research into synthetic anti-inflammatory agents. A significant breakthrough came in the 1970s when John Vane discovered that aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. ualberta.ca This discovery provided a clear mechanism of action and accelerated the development of new drugs.

Throughout the mid-20th century, numerous arylacetic and arylpropionic acid derivatives were synthesized and brought to market, forming the core of the NSAID family. pharmacy180.com These compounds, including ibuprofen (B1674241) and diclofenac, became some of the most widely prescribed drugs for relieving pain and inflammation. mdpi.com The defining characteristic of these traditional NSAIDs was the presence of a carboxylic acid functional group. mdpi.com

Research continued to evolve, focusing on reducing the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net This led to a major breakthrough in the early 1990s with the discovery of a second isoform of the cyclooxygenase enzyme, COX-2. mdpi.com This discovery paved the way for the development of selective COX-2 inhibitors, often called "coxibs," which were designed to be safer for the gastrointestinal tract. ualberta.caresearchgate.net

The timeline below highlights key milestones in the development of this important class of compounds.

YearMilestoneSignificance
1860 Mass production of salicylic acid begins.Made the precursor for aspirin widely available. ualberta.ca
1899 Acetylsalicylic acid (Aspirin) is introduced by Bayer.Provided a more palatable and effective form of salicylate (B1505791) for pain and fever relief. ualberta.ca
1970s Mechanism of action of NSAIDs is discovered.John Vane found that NSAIDs inhibit prostaglandin synthesis via cyclooxygenase (COX) enzymes, enabling rational drug design. ualberta.ca
1990s Discovery of the COX-2 isoform.Led to the development of selective inhibitors with potentially fewer gastrointestinal side effects. mdpi.comresearchgate.net
1999 First selective COX-2 inhibitor, Celecoxib, is launched.Represented a new generation of NSAIDs aimed at improving safety profiles. ualberta.ca

This historical progression underscores the enduring importance of the arylacetic acid scaffold in the quest for safer and more effective anti-inflammatory therapies.

Academic Significance of the 2-(2-Methoxy-4-methylphenyl)acetic acid Scaffold in Organic Chemistry

The academic significance of a chemical scaffold is often determined by its utility as a building block in synthesis or its unique chemical properties. While the broader class of arylacetic acids is fundamentally important, the specific compound this compound is not extensively featured in prominent research literature as a key intermediate or a molecule with widely studied biological activities. Its existence and basic properties are cataloged in chemical databases like PubChem. nih.gov

The general importance of related methoxyphenylacetic acid structures is better documented. For instance, 4-methoxyphenylacetic acid is known to be an intermediate in the synthesis of pharmaceuticals and other organic compounds. hmdb.ca Synthetic methods for various methoxyphenylacetic acids have been published, indicating their value as reagents in organic chemistry. google.com These compounds serve as precursors in multi-step syntheses, such as the preparation of Dextromethorphan. googleapis.com

The this compound scaffold contains functional groups—a carboxylic acid, a methoxy (B1213986) ether, and an aromatic ring—that make it a versatile substrate for further chemical modification. The carboxylic acid group is particularly reactive and allows for the formation of esters, amides, and other derivatives. However, specific, large-scale academic or industrial applications leveraging this particular isomeric arrangement are not widely reported.

Physicochemical Properties of this compound

Property Value
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
PubChem CID 49874582

| Structure | Acetic acid attached to a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 4. |

Overview of Research Trajectories for this compound

Currently, there are no major, publicly documented research trajectories focused specifically on this compound. A survey of scientific literature does not reveal significant ongoing studies or programs centered on this molecule.

However, the broader research field of arylacetic acid derivatives continues to be active and is moving in several key directions. These trends provide a context in which a compound like this compound could potentially find a role.

Development of Safer NSAIDs: A primary goal is the creation of anti-inflammatory agents with fewer side effects. This includes the synthesis of nitric oxide-donating NSAIDs (NO-NSAIDs) and dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.comnih.gov

New Therapeutic Applications: Researchers are exploring the use of NSAIDs and related compounds for applications beyond inflammation, including the prevention of colorectal cancer and potential protection against Alzheimer's disease. researchgate.net

Advanced Drug Design: Efforts are focused on designing highly selective and potent inhibitors by analyzing the structural and functional details of enzyme active sites. rsc.org This includes creating hybrid inhibitors that combine the active motifs of existing drugs to enhance efficacy and safety. rsc.org

Understanding Metabolism and Toxicity: The role of metabolites, such as acylglucuronides formed from the carboxylic acid group, in drug-induced liver injury is an area of active investigation. drughunter.com Arylacetic acids are considered a "structural alert" in this context, prompting careful toxicological evaluation of any new drug candidates from this class. drughunter.com

While this compound is not currently at the forefront of these research areas, its structure fits the general profile of an arylacetic acid. Future research could potentially explore its utility as a scaffold or intermediate within these advanced research trajectories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

HGDGJQKJLJBLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methoxy 4 Methylphenyl Acetic Acid and Its Analogues

Recent Advances in Stereoselective Synthesis of 2-(2-Methoxy-4-methylphenyl)acetic acid

The biological activity of many 2-arylpropionic acids resides primarily in one enantiomer, typically the (S)-enantiomer. nih.gov Consequently, developing synthetic routes that can selectively produce the desired stereoisomer is of paramount importance. This has led to significant progress in asymmetric catalysis and diastereoselective approaches.

Asymmetric Catalysis in the Formation of Chiral Derivatives

Asymmetric catalysis offers a direct route to enantiomerically enriched products from prochiral starting materials. A prominent strategy for synthesizing chiral 2-arylpropionic acids involves the asymmetric hydrovinylation of vinyl arenes, followed by oxidation. acs.orgnih.gov This three-step process can achieve excellent yields, regioselectivities, and high enantiomeric excess (ee). nih.govnih.gov For the synthesis of this compound, this would involve the asymmetric hydrovinylation of a precursor like 1-methoxy-4-methyl-2-vinylbenzene. The resulting chiral butene derivative is then oxidatively cleaved to yield the target acid. acs.org

Dynamic kinetic resolution (DKR) is another powerful tool, allowing for the conversion of a racemic mixture entirely into a single desired enantiomer. Non-enzymatic DKR protocols have been successfully applied to a wide range of racemic α-arylalkanoic acids, demonstrating the potential for high-yield synthesis of the pure (S)-enantiomer. rsc.org

Table 1: Asymmetric Hydrovinylation of Various Vinyl Arenes (Analogous Substrates)

Substrate Catalyst System Yield (%) Regioselectivity (%) Enantiomeric Excess (% ee) Reference
4-Isobutylstyrene Ni-based catalyst >97 >99 >97 acs.org
3-Bromostyrene Ni-based catalyst >99 >99 >97 nih.gov
Vinylnaphthalene Ni-based catalyst >97 >99 >97 acs.org

Diastereoselective Approaches for this compound Precursors

Diastereoselective methods involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. While often requiring additional steps for attachment and removal of the auxiliary, these methods can provide high levels of stereocontrol. An effective synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved using (S)-mandelic acid as a readily available chiral starting material. researchgate.net This approach utilizes a chiral dioxolane intermediate, where alkylation occurs with high diastereoselectivity due to steric hindrance, followed by hydrolysis to yield the target tertiary α-hydroxy acid with excellent enantiomeric purity (>99% ee). researchgate.net This strategy could be adapted to produce chiral precursors for this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been increasingly applied to the synthesis of pharmaceuticals, including 2-arylpropionic acids.

Solvent-Free and Aqueous Medium Synthetic Routes

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Research has demonstrated that methylation of arylacetonitriles, a key step in some synthetic routes to 2-arylpropionic acids, can be performed efficiently using dimethyl carbonate (DMC) as both a reagent and a solvent. orgsyn.org DMC is a greener alternative to traditional methylating agents. Similarly, the Willgerodt-Kindler reaction, used to convert aryl ketones to the corresponding thioamides en route to carboxylic acids, has been optimized to use polyethylene (B3416737) glycol (PEG-600) as a recyclable solvent, minimizing the need for large excesses of reactants like morpholine. unigoa.ac.in

Catalytic and Biocatalytic Pathways for this compound Synthesis

Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. Palladium-catalyzed hydroxycarbonylation of styrenes provides a flexible route to 2-arylpropionic acids. mdpi.com A one-pot, two-step procedure involving a Heck reaction of an aryl bromide with ethylene (B1197577) followed by carbonylation can produce various profens in good yields with high regioselectivity. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity under mild, aqueous conditions. Esterases have been extensively studied for the kinetic resolution of racemic 2-arylpropionate esters. nih.govfrontiersin.org Through protein engineering, the enantioselectivity of these enzymes can be inverted and enhanced. For instance, an esterase mutant, M3, showed high selectivity in resolving racemic esters to produce (S)-ibuprofen (74.5% ee) and (S)-ketoprofen (95% ee). frontiersin.org Whole-cell catalysis using engineered strains further simplifies the process by avoiding enzyme purification, making it an economical and sustainable method for producing optically pure (S)-2-arylpropionic acids. nih.govfrontiersin.org

Table 2: Enantioselective Resolution of Racemic Esters by Engineered Esterase M3

Substrate (Racemic Ester) Product Enantiomeric Excess of (S)-acid (% ee) Reference
Ibuprofen (B1674241) ethyl ester (S)-Ibuprofen 74.5 frontiersin.org
Ketoprofen ethyl ester (S)-Ketoprofen 95 frontiersin.org
Naproxen ethyl ester (S)-Naproxen 91 nih.gov

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs). researchgate.net Performing reactions in microreactors or narrow-bore tubing offers superior control over reaction parameters, enhanced safety, and simplified scale-up. semanticscholar.org Several continuous-flow syntheses of the widely used 2-arylpropionic acid, ibuprofen, have been developed, serving as a model for other compounds in this class. nih.govmdpi.com

Table 3: Example of a Three-Step Continuous-Flow Synthesis of Ibuprofen

Step Reaction Reagents Residence Time Key Feature Reference
1 Friedel-Crafts Acylation Isobutylbenzene, Propionyl chloride, AlCl₃ < 1 minute Solvent-free reaction chemistryviews.org
2 1,2-Aryl Migration Trimethyl orthoformate, ICl < 1 minute Forms methyl ester intermediate chemistryviews.org
3 Hydrolysis NaOH ~1 minute Forms final carboxylate product chemistryviews.org

Novel Retrosynthetic Strategies for the this compound Core

The synthesis of this compound, a significant building block in organic chemistry, has been approached through various methodologies. Beyond classical synthetic routes, novel retrosynthetic strategies offer innovative and potentially more efficient pathways to this target molecule. These strategies often employ modern synthetic reactions to construct the phenylacetic acid core from readily available starting materials. This section explores several such advanced retrosynthetic disconnections.

A primary retrosynthetic analysis of this compound reveals several key bonds that can be strategically disconnected to identify plausible starting materials. The most evident disconnection is at the C-C bond between the aromatic ring and the acetic acid moiety, or at the C-C bond within the acetic acid side chain itself. Novel strategies often focus on forming these bonds using reactions that offer advantages in terms of yield, selectivity, and substrate scope.

Three notable retrosynthetic strategies are considered here:

The Willgerodt-Kindler Reaction Pathway: This approach involves the disconnection of the phenylacetic acid to an acetophenone (B1666503) precursor.

The Carbonylation Pathway: This strategy disconnects the carboxylic acid group, leading back to an aryl halide.

The Arndt-Eistert Homologation Pathway: This method disconnects the methylene (B1212753) group of the acetic acid moiety, pointing to a benzoic acid derivative as the starting material.

These pathways are illustrated in the following scheme:

Retrosynthetic analysis of this compound

From 2-Methoxy-4-methylacetophenone via the Willgerodt-Kindler Reaction

Retrosynthetically, the target acid can be envisioned as arising from the corresponding thioamide, which in turn is derived from 2-methoxy-4-methylacetophenone through the Willgerodt-Kindler reaction. This reaction is a powerful tool for converting aryl alkyl ketones into terminal amides or thioamides, which can then be hydrolyzed to the desired carboxylic acids.

The forward synthesis would commence with 2-methoxy-4-methylacetophenone. This starting material can be synthesized from 2-methoxy-4-methylphenol (B1669609) (creosol) via Fries rearrangement of its acetate (B1210297) ester or by Friedel-Crafts acylation. The acetophenone is then subjected to the Willgerodt-Kindler conditions, typically heating with sulfur and a secondary amine, such as morpholine, to yield a thiomorpholide. Subsequent hydrolysis of this intermediate furnishes this compound.

Table 1: Proposed Synthesis of this compound via the Willgerodt-Kindler Reaction

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Methoxy-4-methylacetophenoneSulfur, Morpholine, Heat4-(2-(2-Methoxy-4-methylphenyl)ethanethioyl)morpholine
24-(2-(2-Methoxy-4-methylphenyl)ethanethioyl)morpholineAcid or Base HydrolysisThis compound

This strategy's novelty lies in the migration of the carbonyl group, allowing for the construction of the phenylacetic acid from a readily accessible acetophenone. Recent advancements in the Willgerodt-Kindler reaction, such as the use of microwave irradiation, can potentially shorten reaction times and improve yields.

From 2-Bromo-1-methoxy-4-methylbenzene via Carbonylation

Another innovative retrosynthetic approach involves the disconnection of the carboxylic acid group, suggesting a carbonylation reaction of an organometallic species derived from an aryl halide. In this case, the precursor would be 2-bromo-1-methoxy-4-methylbenzene.

The synthesis begins with the bromination of 2-methoxy-4-methylphenol (creosol) to obtain 2-bromo-1-methoxy-4-methylbenzene. This aryl bromide can then be converted into an organometallic reagent, for example, by treatment with magnesium to form a Grignard reagent, or through a palladium-catalyzed coupling reaction. This intermediate is then subjected to carbonylation by reaction with carbon dioxide, followed by an acidic workup to yield the target carboxylic acid.

Table 2: Proposed Synthesis of this compound via Carbonylation

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Bromo-1-methoxy-4-methylbenzene1. Mg, THF; 2. CO2; 3. H3O+2-Methoxy-4-methylbenzoic acid
22-Methoxy-4-methylbenzoic acidHomologation (e.g., Arndt-Eistert)This compound

Alternatively, a palladium-catalyzed carboxylation of the aryl bromide using carbon monoxide and a suitable nucleophile can directly lead to an ester of the target acid, which can then be hydrolyzed. This method avoids the use of stoichiometric organometallic reagents and often proceeds with high efficiency and functional group tolerance.

From 2-Methoxy-4-methylbenzoic Acid via Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a classic yet powerful method for the one-carbon homologation of carboxylic acids. Retrosynthetically, this implies that this compound can be derived from 2-methoxy-4-methylbenzoic acid.

The synthesis would start with 2-methoxy-4-methylbenzoic acid, which can be prepared by the oxidation of 2-methoxy-4-methylbenzaldehyde (B112801) or via the carbonylation of 2-bromo-1-methoxy-4-methylbenzene as described previously. The benzoic acid is first converted to its acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone intermediate. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, to form a ketene (B1206846). In the presence of water, the ketene is hydrated to afford the desired this compound. organic-chemistry.orgnrochemistry.comwikipedia.org

Table 3: Proposed Synthesis of this compound via Arndt-Eistert Homologation

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Methoxy-4-methylbenzoic acidSOCl2 or (COCl)22-Methoxy-4-methylbenzoyl chloride
22-Methoxy-4-methylbenzoyl chlorideCH2N21-Diazo-2-(2-methoxy-4-methylphenyl)ethan-2-one
31-Diazo-2-(2-methoxy-4-methylphenyl)ethan-2-oneAg2O, H2O, Heat or hvThis compound

While the use of diazomethane requires special precautions due to its toxicity and explosive nature, safer alternatives such as trimethylsilyldiazomethane (B103560) have been developed. nrochemistry.com This homologation strategy offers a reliable method for extending the carbon chain of a benzoic acid to the corresponding phenylacetic acid with retention of stereochemistry if a chiral center were present. nrochemistry.comwikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxy 4 Methylphenyl Acetic Acid

Exploration of Electrophilic Aromatic Substitution Reactions on the Methylphenyl Ring

The aromatic ring of 2-(2-methoxy-4-methylphenyl)acetic acid is rendered electron-rich by the presence of two activating substituents: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). These groups dictate the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack. In this compound, the substituents are located at positions 2 (-OCH₃), 4 (-CH₃), and 1 (-CH₂COOH).

Electronic Effects : The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. quora.com This is due to its potent positive mesomeric effect (+M), where the oxygen's lone pairs donate electron density to the aromatic π-system, stabilizing the cationic Wheland intermediate formed during the reaction. byjus.com The methyl group is a weaker activating group that also directs ortho and para through a positive inductive effect (+I) and hyperconjugation. youtube.com The acetic acid moiety, being separated from the ring by a methylene (B1212753) bridge, has a weak deactivating inductive effect (-I) and does not significantly influence the regiochemical outcome.

Regioselectivity : The positions available for substitution are C3, C5, and C6. The directing effects of the methoxy and methyl groups converge on specific positions:

The methoxy group at C2 directs to C3 (ortho) and C5 (para).

The methyl group at C4 directs to C3 (ortho) and C5 (ortho).

Both groups strongly favor substitution at the C3 and C5 positions. The C6 position is sterically hindered by the adjacent acetic acid side chain and is electronically less favored. The stronger activating effect of the methoxy group suggests that positions C3 and C5 will be the primary sites of reaction. The precise ratio of C3 to C5 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially favoring the less crowded C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
ReactionElectrophile (E⁺)Major ProductsMinor Products
NitrationNO₂⁺2-(2-Methoxy-4-methyl-5-nitrophenyl)acetic acid & 2-(2-Methoxy-4-methyl-3-nitrophenyl)acetic acid2-(2-Methoxy-4-methyl-6-nitrophenyl)acetic acid
BrominationBr⁺2-(5-Bromo-2-methoxy-4-methylphenyl)acetic acid & 2-(3-Bromo-2-methoxy-4-methylphenyl)acetic acid2-(6-Bromo-2-methoxy-4-methylphenyl)acetic acid
Friedel-Crafts AcylationRCO⁺2-(5-Acyl-2-methoxy-4-methylphenyl)acetic acid2-(3-Acyl-2-methoxy-4-methylphenyl)acetic acid

Although the methylphenyl ring is activated, most electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently reactive electrophile. masterorganicchemistry.com

Lewis Acid Catalysis : In reactions like Friedel-Crafts alkylation and acylation, a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃) is used. wikipedia.org The catalyst coordinates to the halogen of the alkyl or acyl halide, weakening the carbon-halogen bond and generating a carbocation or a highly polarized complex that acts as the active electrophile. masterorganicchemistry.com

Brønsted Acid Catalysis : For nitration, concentrated sulfuric acid (H₂SO₄) is used to protonate nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Solid Acid Catalysis : Heterogeneous catalysts, such as zeolites, can also be employed to enhance reactivity and, in some cases, improve regioselectivity. researchgate.net The acidic sites within the zeolite pores can generate electrophiles and influence the reaction pathway, sometimes favoring the formation of a specific isomer due to shape-selectivity. researchgate.net

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organohalide or triflate. Therefore, to utilize this compound in such reactions, it must first be functionalized, for example, by halogenation of the aromatic ring as discussed in section 3.1.1. A derivative such as 2-(5-bromo-2-methoxy-4-methylphenyl)acetic acid can serve as a substrate in reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) cycle and consists of three primary steps: researchgate.netnih.gov

Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) complex reacts with the aryl bromide derivative, breaking the carbon-bromine bond and forming a new square planar Pd(II) complex. This is often the rate-determining step of the cycle.

Transmetalation : The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center. In the presence of a base, a ligand exchange occurs, transferring the organic group from boron to palladium and forming a diorganopalladium(II) intermediate.

Reductive Elimination : The two organic ligands on the palladium complex couple, forming a new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The efficiency of the reaction is highly dependent on the choice of palladium precatalyst, ligands, base, and solvent. beilstein-journals.org

Table 3: Common Components for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
ComponentExamplesFunction
Palladium PrecatalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Source of the active Pd(0) catalyst.
LigandTriphenylphosphine (PPh₃), S-Phos, X-PhosStabilizes the Pd center and influences reactivity and selectivity.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
SolventToluene, Dioxane, THF, Water mixturesSolubilizes reactants and influences reaction kinetics.

Oxidative and Reductive Transformations of this compound

The chemical behavior of this compound under oxidative and reductive conditions is governed by the interplay of its three key functional components: the carboxylic acid moiety, the electron-rich methoxy- and methyl-substituted benzene (B151609) ring, and the benzylic methylene group. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established transformations of related phenylacetic acid derivatives and substituted aromatic compounds.

Oxidative Transformations

Oxidative processes involving this compound can target the aromatic ring, the carboxylic acid function, or the benzylic position. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, making it susceptible to oxidative dearomatization or oxidative coupling reactions, though typically under strong oxidizing conditions.

A plausible oxidative transformation for substrates with an ortho-methoxy group is oxidative cyclization. nih.govmdpi.com In the presence of a suitable oxidant, intramolecular attack of the carboxylic acid's oxygen onto the activated aromatic ring could potentially lead to the formation of a lactone fused to the aromatic system. This type of reaction often requires a hypervalent iodine reagent or a transition metal catalyst. mdpi.com

Another potential oxidative pathway is oxidative dearomatization, where the aromatic ring is converted into a non-aromatic quinone-like structure. nih.gov This transformation typically requires potent oxidizing agents and can be site-selective, influenced by the electronic effects of the ring substituents.

Reductive Transformations

The reduction of this compound can be directed at either the carboxylic acid group or the aromatic ring, depending on the choice of reducing agent and reaction conditions.

The carboxylic acid functionality is readily reduced to a primary alcohol, 2-(2-methoxy-4-methylphenyl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). organicchemistrytutor.comsaskoer.cachemistrysteps.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The use of borane (B79455) (BH₃) complexes also provides an effective method for this transformation. chemistrysteps.com

The aromatic ring of this compound is susceptible to reduction under Birch conditions, which involve the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The electron-donating methoxy and methyl groups direct the regioselectivity of this 1,4-reduction to yield a non-conjugated cyclohexadiene derivative.

Table 1: Predicted Products of Oxidative and Reductive Transformations

Transformation Reagents and Conditions Predicted Major Product
Oxidative Cyclization Phenyliodine(III) diacetate (PIDA), heat Fused lactone derivative
Oxidative Dearomatization Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) Substituted quinone
Carboxylic Acid Reduction 1. LiAlH₄, THF; 2. H₃O⁺ 2-(2-Methoxy-4-methylphenyl)ethanol
Birch Reduction Na, NH₃ (l), EtOH 2-(1,4-Cyclohexadienyl)acetic acid derivative

Pericyclic Reactions and Rearrangements Involving the this compound Scaffold

While this compound itself is not primed for direct participation in most pericyclic reactions, its structural framework can be readily modified to undergo such transformations. These reactions are characterized by a concerted mechanism involving a cyclic transition state and are governed by the principles of orbital symmetry.

Sigmatropic Rearrangements

A prominent class of sigmatropic rearrangements that could be envisaged for a derivative of this compound is the Claisen rearrangement . organic-chemistry.orglibretexts.orgyoutube.com This would require the initial conversion of the corresponding phenol (B47542) (obtained by demethylation of the methoxy group) to an allyl ether. Heating this allyl aryl ether would likely initiate a acs.orgacs.org-sigmatropic rearrangement, leading to an ortho-allyl phenol derivative. libretexts.org The reaction proceeds through a concerted, six-membered ring transition state. libretexts.org

Another potential rearrangement is the photo-Fries rearrangement . acs.orgwikipedia.orgsigmaaldrich.comsciencemadness.orgresearchgate.net This reaction involves the photochemical rearrangement of a phenyl ester to a mixture of ortho- and para-acyl phenols. wikipedia.orgsciencemadness.org Esterification of this compound to form a phenyl ester, followed by UV irradiation, could potentially lead to the migration of the acyl group to the ortho and para positions of the phenol ring. acs.orgwikipedia.org The reaction is thought to proceed via a radical mechanism. wikipedia.org

Cycloaddition Reactions

The phenylacetic acid scaffold could be modified to participate in cycloaddition reactions, such as the Diels-Alder reaction . nih.govclockss.orgresearchgate.netbeilstein-journals.orgrsc.org For instance, dehydration of the alcohol derived from the reduction of this compound could yield a styrene (B11656) derivative. This styrene could then potentially act as a diene in a Diels-Alder reaction with a suitable dienophile, leading to the formation of a substituted naphthalene (B1677914) system after a subsequent dehydrogenation step. nih.gov The feasibility and regioselectivity of such a reaction would be influenced by the electronic nature of the substituents on the styrene and the dienophile. nih.govresearchgate.net

Table 2: Plausible Pericyclic Reactions and Rearrangements of Derivatives

Reaction Type Starting Material Derivative Conditions Predicted Product
Claisen Rearrangement Allyl ether of 2-hydroxy-4-methylphenylacetic acid Heat 2-(3-Allyl-2-hydroxy-4-methylphenyl)acetic acid
Photo-Fries Rearrangement Phenyl ester of this compound UV light Mixture of ortho- and para-acyl phenols
Diels-Alder Reaction Styrene from dehydration of 2-(2-Methoxy-4-methylphenyl)ethanol Dienophile (e.g., maleic anhydride), heat, then oxidant Substituted naphthalene derivative

Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxy 4 Methylphenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(2-Methoxy-4-methylphenyl)acetic acid in solution. It provides detailed information about the chemical environment of each nucleus, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals and offering insights into the molecule's preferred conformation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning signals and mapping out the intricate network of connections within the molecule. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the vicinal aromatic protons on the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It is invaluable for assigning the carbon signals of the aromatic ring and the methylene (B1212753) (-CH₂) group by linking them to their known proton resonances. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei, typically within 5 Å. researchgate.net This is crucial for conformational analysis. A NOESY spectrum would show a correlation between the methoxy (B1213986) group protons and the adjacent aromatic proton (at the C3 position), confirming the spatial arrangement around the methoxy substituent.

Based on analogous compounds, a predicted assignment of the NMR signals for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)Key NOESY Correlations (from ¹H)
Carboxyl-COOH~11-12~177-CH₂--
Methylene-CH₂-~3.6~35-COOH, C1, C2, C6Aromatic H (C6)
Aromatic C1-C--~125--
Aromatic C2-C-OCH₃-~158--
Aromatic C3-CH~6.8~112C1, C5, -OCH₃-OCH₃
Aromatic C4-C-CH₃-~139--
Aromatic C5-CH~7.0~129C1, C3, -CH₃-CH₃
Aromatic C6-CH~7.1~122C2, C4, -CH₂--CH₂-
Methoxy-OCH₃~3.8~56C2Aromatic H (C3)
Methyl-CH₃~2.3~21C3, C4, C5Aromatic H (C5)

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govblogspot.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local electronic environment and molecular packing in the crystal lattice.

The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiment is the most common SS-NMR technique used for this purpose. researchgate.net Different polymorphs of this compound would have distinct molecular packing and intermolecular interactions, leading to measurable differences in the ¹³C chemical shifts. blogspot.com Each unique crystalline form would produce a unique ¹³C CPMAS spectrum, allowing for the identification of individual polymorphs and the analysis of polymorphic mixtures.

Table 2: Hypothetical ¹³C CPMAS SS-NMR Chemical Shift Differences Between Two Polymorphs of this compound

Carbon AtomPolymorph A (ppm)Polymorph B (ppm)Difference (Δδ ppm)
-COOH178.1179.51.4
-CH₂-35.536.20.7
Aromatic C2 (-OCH₃)158.3157.9-0.4
Aromatic C4 (-CH₃)139.2140.10.9

Vibrational Spectroscopy (FT-IR and Raman) for Hydrogen Bonding and Tautomerism Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally sensitive to the nature of chemical bonds and intermolecular forces, making them ideal for studying hydrogen bonding.

For this compound, the most significant intermolecular interaction in the solid state is the hydrogen bonding between the carboxylic acid groups. This typically leads to the formation of a centrosymmetric dimer. This dimerization has a profound effect on the vibrational spectra. researchgate.net

O-H Stretch: In a non-hydrogen-bonded (monomeric) state, the O-H stretch of the carboxylic acid appears as a sharp band around 3500 cm⁻¹. In the hydrogen-bonded dimer, this band becomes extremely broad, spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of strong hydrogen bonding in carboxylic acids.

C=O Stretch: The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. For a monomeric carboxylic acid, the C=O stretch appears around 1760 cm⁻¹. In the dimer, this band shifts to a lower frequency (a "red shift"), typically appearing in the range of 1680-1710 cm⁻¹, due to the weakening of the C=O bond through its involvement in the hydrogen bond network. researchgate.net

While tautomerism is not common for simple carboxylic acids, vibrational spectroscopy could be used to detect any potential equilibrium if it existed, as different tautomers would present a unique set of vibrational bands.

Table 3: Characteristic FT-IR and Raman Bands for Dimeric this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H stretch2500-3300 (Broad)Strongly indicative of hydrogen-bonded carboxylic acid dimer.
Aromatic C-H stretch3000-3100Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H stretch2850-3000Stretching of C-H bonds in methyl, methoxy, and methylene groups.
C=O stretch1680-1710Carbonyl stretch, shifted to lower frequency due to dimerization.
Aromatic C=C stretch1500-1600In-plane skeletal vibrations of the phenyl ring.
C-O stretch / O-H bend1210-1320Coupled modes involving the carboxylic acid group.
-OCH₃ stretch1020-1050Asymmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (High-Resolution ESI-MS, GC-MS) for Reaction Intermediates and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming molecular weight and elucidating the structure of compounds and their byproducts.

High-Resolution Electrospray Ionization MS (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. When coupled with a high-resolution mass analyzer (like TOF or Orbitrap), it can determine the mass of a molecule with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, which is critical for identifying unknown reaction products or intermediates. mdpi.comunl.pt

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that separates volatile compounds in a mixture before they are ionized and detected by the mass spectrometer. researchgate.net For a non-volatile compound like this compound, derivatization (e.g., conversion to its methyl ester) is often required to increase its volatility. The electron ionization (EI) used in GC-MS is a high-energy process that causes extensive fragmentation. nih.gov This fragmentation pattern is reproducible and acts as a molecular fingerprint, which is useful for identifying known compounds in a mixture and for deducing the structure of unknown intermediates based on their fragmentation pathways. nih.gov A key fragmentation would be the benzylic cleavage to form a stable tropylium-like ion.

Table 4: Expected Mass Spectrometry Data for this compound (MW = 180.20 g/mol )

TechniqueIonExpected m/zInformation Provided
HR-ESI-MS (+)[M+H]⁺181.0859High-accuracy mass for elemental formula confirmation (C₁₀H₁₃O₃).
HR-ESI-MS (-)[M-H]⁻179.0714High-accuracy mass for elemental formula confirmation (C₁₀H₁₁O₃).
GC-MS (EI)M⁺180Molecular ion peak.
GC-MS (EI)[M - COOH]⁺135Loss of the carboxyl group, corresponding to the 2-methoxy-4-methylbenzyl cation.
GC-MS (EI)[M - CH₂COOH]⁺121Benzylic cleavage, loss of the acetic acid side chain.

X-ray Crystallography of this compound Co-crystals and Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Based on related structures, it is expected to crystallize as hydrogen-bonded dimers. researchgate.net

This technique is also fundamental in the field of crystal engineering, particularly for the characterization of co-crystals and salts. mdpi.com

Co-crystals: These are crystalline materials composed of two or more different neutral molecules held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding. crystalpharmatech.comnih.gov this compound, with its carboxylic acid group, is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with other molecules (coformers). X-ray diffraction is essential to confirm the formation of a co-crystal and to reveal the specific hydrogen-bonding motifs and packing arrangements. researchgate.net

Salts: When this compound reacts with a base, it can form a salt through proton transfer. X-ray crystallography can distinguish a salt from a co-crystal by precisely locating the position of the acidic proton. In a salt, the proton will be transferred from the acid to the base, whereas in a co-crystal, it remains on the acid.

Table 5: Structural Information Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the asymmetric unit.
Bond Lengths & AnglesExact measurements of intramolecular geometry.
Molecular ConformationThe torsion angles that define the 3D shape of the molecule.
Intermolecular InteractionsDetailed geometry of hydrogen bonds, π-stacking, and other non-covalent forces that dictate crystal packing.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment of Chiral Analogues

The parent molecule, this compound, is achiral. However, chiral analogues can be readily synthesized, for instance, by introducing a substituent on the methylene carbon to create a stereocenter (e.g., 2-(2-Methoxy-4-methylphenyl)propanoic acid). For such chiral molecules, chiroptical spectroscopy is essential for assigning the absolute configuration (R or S).

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two related techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores (in this case, the aromatic ring and the carboxyl group) absorb light.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of plane-polarized light as a function of wavelength. It is mathematically related to the CD spectrum through the Kronig-Kramers relations.

The sign and magnitude of the Cotton effects are unique to a specific enantiomer. Therefore, by comparing the experimentally measured CD or ORD spectrum of a chiral analogue to spectra predicted by quantum chemical calculations for the R and S configurations, an unambiguous assignment of the absolute stereochemistry can be made. researchgate.net

Table 6: Principles of Chiroptical Spectroscopy for Stereochemical Assignment

TechniquePrincipleApplication
Circular Dichroism (CD)Measures differential absorption (ΔA = A_L - A_R) of circularly polarized light.Provides a unique spectral fingerprint (Cotton effects) for each enantiomer, enabling absolute configuration assignment when compared with theoretical predictions.
Optical Rotatory Dispersion (ORD)Measures the change in the angle of optical rotation with wavelength.The shape of the ORD curve (the Cotton effect) is characteristic of the stereochemistry of the chiral centers near the chromophore.

Computational and Theoretical Investigations of 2 2 Methoxy 4 Methylphenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. redalyc.orgarxiv.org

The electronic structure of 2-(2-Methoxy-4-methylphenyl)acetic acid is dictated by the interplay of its constituent functional groups: the phenyl ring, the methoxy (B1213986) group, the methyl group, and the carboxylic acid moiety. The distribution of electrons determines the molecule's polarity, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.goviosrjournals.org A smaller gap generally implies higher reactivity. nih.gov For substituted aromatic systems, the nature and position of substituents significantly influence these frontier orbitals. duke.edu

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-311++G(d,p))

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids. Actual values would require specific calculations for the target molecule.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the reactivity of organic molecules. mdpi.comresearchgate.net Conceptual DFT provides a framework for quantifying reactivity through various descriptors derived from the electron density. These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). nih.gov These global reactivity indices help in predicting how the molecule will interact with other reagents in polar reactions. mdpi.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Definition Hypothetical Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.65 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.85 eV

Note: This data is illustrative. The values are derived from the hypothetical HOMO/LUMO energies in Table 1.

DFT is an invaluable tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. For this compound, key transformations would include reactions of the carboxylic acid group, such as esterification or amidation.

Computational chemists can model the entire reaction pathway, starting from reactants, through the transition state, to the products. For instance, in an acid-catalyzed esterification reaction, DFT calculations could identify the transition state for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility. The mechanism for the reaction of phenylacetic acid, for example, has been explored through the lens of transition state theory, considering intermediates like β-keto acids. designer-drug.comerowid.org

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for structure elucidation and characterization. nih.gov By computing the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. biorxiv.org Comparing the computed spectrum with the experimental one can confirm the molecular structure and aid in the assignment of vibrational modes. Machine learning approaches are also being integrated with DFT to enhance the speed and accuracy of spectral predictions. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. github.iouncw.edu These calculations have become increasingly reliable, especially when appropriate theoretical levels and solvent models are used, providing a powerful complement to experimental NMR for resolving complex structures. github.iofrontiersin.org

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted Vibrational Frequencies

Vibrational Mode Functional Group Experimental (cm⁻¹) Calculated (cm⁻¹)
O-H stretch Carboxylic Acid ~3000 3015
C=O stretch Carboxylic Acid ~1710 1725

Note: Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors.

Table 4: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts

Carbon Atom Experimental (ppm) Calculated (ppm)
Carboxylic (C=O) ~178 177.5
Methylene (B1212753) (-CH₂-) ~40 40.2
Aromatic C-OCH₃ ~158 157.8

Note: This data is illustrative. Experimental data for a similar compound, 4-Methoxyphenylacetic acid, is available for comparison. chemicalbook.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. chemicalbook.com this compound is a flexible molecule with several rotatable bonds, including the C-C bond of the acetic acid side chain and the C-O bond of the methoxy group. This flexibility means the molecule can exist in multiple conformations, or shapes, which can have different energies and properties. rsc.org

MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to map the molecule's conformational landscape. nih.gov These simulations can identify the most stable, low-energy conformers, the transition pathways between them, and their relative populations at a given temperature. wustl.edu Understanding the conformational preferences is crucial as it can influence both the molecule's physical properties and its reactivity. Ab initio molecular dynamics (AIMD) is particularly useful for capturing complex intermolecular interactions that stabilize different conformers in condensed phases. nih.govresearchgate.net

Table 5: Hypothetical Major Conformers and Dihedral Angles for this compound from MD Simulations

Conformer Dihedral Angle 1 (C-C-C=O) Dihedral Angle 2 (C-C-O-CH₃) Relative Population (%)
A ~180° (anti) ~0° (syn) 75
B ~60° (gauche) ~0° (syn) 15

Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration (strictly non-biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of compounds with a specific property or activity. wikipedia.org While widely used in drug discovery, QSAR can also be applied to predict non-biological properties, a field often referred to as Quantitative Structure-Property Relationships (QSPR). wikipedia.org For a series of derivatives of this compound, QSPR models could be developed to predict physicochemical properties such as solubility, melting point, or chromatographic retention time. researchgate.net

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors are numerical representations of the molecule's structure and can be topological, electronic, or steric in nature. nih.gov A mathematical model is then built to relate these descriptors to the measured property. Once validated, this model can be used to predict the property for new, unsynthesized compounds. This allows for the efficient exploration of the chemical space and the prioritization of derivatives with desired physicochemical characteristics. nih.gov For example, a QSPR model for carboxylic acids might use descriptors like the octanol-water partition coefficient (log Kₒw) and electronic parameters to predict a specific property. nih.govresearchgate.net

A hypothetical QSPR equation for predicting a property (P) could look like: P = k₁ (log Kₒw) + k₂ (Dipole Moment) + k₃ (Surface Area) + C

Where k₁, k₂, and k₃ are coefficients determined from the regression analysis, and C is a constant.

Computational Design of Novel this compound Derivatives

The ultimate goal of many computational studies is to guide the design of new molecules with tailored properties. nih.govmit.edu By combining the methods described above, it is possible to engage in the in silico design of novel derivatives of this compound. acs.org

For example, if the goal is to design a derivative with a smaller HOMO-LUMO gap (which might be relevant for electronic materials), a computational chemist could systematically add different electron-donating or electron-withdrawing substituents to the phenyl ring. DFT calculations would then be performed on each virtual derivative to predict its HOMO-LUMO gap. This high-throughput screening allows for the rapid identification of promising candidates before committing to costly and time-consuming laboratory synthesis. nih.gov Similarly, if the goal is to alter a specific spectroscopic feature, such as the C=O stretching frequency, DFT calculations can predict how different structural modifications would affect the vibrational spectrum. This rational, computation-driven approach accelerates the discovery of new functional molecules. nih.govacs.org

Table 6: Hypothetical In Silico Design of Derivatives to Tune the HOMO-LUMO Gap

Derivative Substituent at C5 Predicted HOMO-LUMO Gap (eV)
Parent Molecule -H 5.70
Derivative 1 -NO₂ (Electron Withdrawing) 5.25
Derivative 2 -NH₂ (Electron Donating) 5.40

Note: This data is illustrative, showing the expected trend of how substituents can modulate electronic properties.

Role of 2 2 Methoxy 4 Methylphenyl Acetic Acid in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Specialty Chemicals and Agrochemicals

The arylacetic acid framework is a key component in the synthesis of numerous specialized organic compounds, including those with significant commercial applications in agriculture and material science. The reactivity of the carboxylic acid group, combined with the potential for functionalization of the aromatic ring, makes these compounds highly valuable intermediates. mdpi.com

Development of Novel Agrochemicals Based on the Arylacetic Acid Core

Arylacetic acid derivatives are integral to the development of modern agrochemicals, particularly herbicides. google.com The structural motif of phenoxyacetic acids, a related class, is found in widely used herbicides like 2,4-D and MCPA. nih.gov These compounds often function as synthetic auxins, a type of plant hormone, leading to uncontrolled growth and eventual death in targeted plant species. wikipedia.orgnih.gov The efficacy of these agrochemicals can be finely tuned by modifying the substituents on the aromatic ring. The methoxy (B1213986) and methyl groups in 2-(2-Methoxy-4-methylphenyl)acetic acid can influence the molecule's uptake, transport, and binding affinity within the target plant, potentially leading to the development of more selective and effective herbicides.

Representative Agrochemicals with Arylacetic Acid or Related Structures
2,4-Dichlorophenoxyacetic acid (2,4-D)
2-Methyl-4-chlorophenoxyacetic acid (MCPA)
Phenylacetic acid (found to have auxin activity)

Intermediates for Functional Dyes and Pigments

The structural backbone of this compound is also relevant in the synthesis of functional dyes and pigments. Aromatic compounds are the fundamental chromophores (color-bearing parts) in many synthetic colorants. kawachem.co.jp The synthesis of complex dyes often involves the coupling of diazonium salts with aromatic compounds. mdpi.com Derivatives of phenylacetic acid can serve as precursor molecules in these synthetic pathways. The methoxy group on the phenyl ring is an electron-donating group, which can enhance the color intensity of a dye molecule. This makes derivatives of this compound potential intermediates for creating novel colorants for use in textiles, printing, and advanced materials like organic light-emitting diodes (OLEDs). mdpi.com

Ligand and Catalyst Design Utilizing this compound Derivatives

The functional groups of this compound make it and its derivatives suitable for applications in catalysis, particularly in the design of specialized ligands that can coordinate with metal centers.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, a field focused on selectively producing one of two mirror-image enantiomers of a chiral molecule, heavily relies on the design of effective chiral ligands. nih.gov While this compound is not inherently chiral, it can be chemically modified to create ligands for stereoselective transformations. thieme-connect.de

The carboxylic acid group can be converted into amides or esters that incorporate chiral auxiliaries. Furthermore, the alpha-carbon (the carbon atom adjacent to the carboxyl group) can be functionalized to create a stereogenic center. These modified derivatives can then be used as ligands that coordinate to a transition metal (like palladium, rhodium, or iridium), creating a chiral environment around the metal's active site. mdpi.comresearchgate.net This chiral pocket directs the reactants to approach in a specific orientation, favoring the formation of one enantiomer of the product over the other. The development of such ligands is crucial for the efficient synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer provides the desired effect. nih.govthieme-connect.de

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. eeer.org The choice of the organic linker is critical in determining the structure, pore size, and functional properties of the resulting MOF. youtube.com While dicarboxylic or tricarboxylic acids are most commonly used to build the primary framework, monocarboxylic acids like this compound can play a crucial role as "modulators." researchgate.net

In MOF synthesis, modulators compete with the primary linkers to bind to the metal centers. rsc.org This competition slows down the crystallization process, leading to larger, more uniform, and higher-quality crystals with fewer defects. nih.gov Aromatic carboxylic acids have been shown to be particularly effective modulators for zirconium-based MOFs, a highly stable and important class of these materials. nih.gov The structural and electronic properties of this compound make it a candidate for this role. Furthermore, the phenyl ring could be chemically modified, for example by adding another carboxylic acid group, to transform it from a modulator into a primary linker for building novel MOF architectures with tailored properties for applications in gas storage, separation, or catalysis. youtube.com

Future Directions and Emerging Research Avenues for 2 2 Methoxy 4 Methylphenyl Acetic Acid Research

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The traditional approach to planning the synthesis of a target molecule like 2-(2-Methoxy-4-methylphenyl)acetic acid has heavily relied on the experience and intuition of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to augment and streamline this process significantly. synthiaonline.com

The integration of AI in synthesis planning is not merely about suggesting routes; it also involves ranking them based on various metrics such as predicted yield, cost of reagents, and potential for side reactions. synthiaonline.com This data-driven approach can help researchers prioritize the most promising synthetic strategies for this compound, thereby accelerating the research and development process. youtube.com Furthermore, AI can assist in optimizing reaction conditions by predicting the impact of different catalysts, solvents, and temperatures on the reaction outcome.

AI/ML Application AreaPotential Impact on this compound Synthesis
Retrosynthesis Prediction Identification of novel and more efficient synthetic routes from readily available starting materials.
Reaction Condition Optimization Prediction of optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts.
Yield Prediction Estimation of the potential yield for different synthetic pathways, aiding in route selection.
Automated Synthesis Integration with robotic platforms for the automated execution of AI-planned syntheses.

Development of Sustainable and Circular Economy Approaches for Production and Derivatization

The chemical industry is increasingly moving towards more sustainable and environmentally friendly practices, and the synthesis of this compound is no exception. blazingprojects.comblazingprojects.com The principles of green chemistry and the circular economy are central to this transition, aiming to minimize waste, reduce the use of hazardous substances, and utilize renewable resources. instituteofsustainabilitystudies.com

For the production of this compound, this translates to several key areas of research:

Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources instead of traditional petroleum-based feedstocks.

Green Solvents: Replacing hazardous organic solvents with safer alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Developing highly efficient and selective catalysts, including heterogeneous catalysts that can be easily separated and recycled, to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure to minimize energy consumption.

The concept of a circular economy in the pharmaceutical and fine chemical industries aims to create closed-loop systems where waste from one process becomes a valuable input for another. pharmamanufacturing.comnih.gov In the context of this compound synthesis, this could involve the recovery and reuse of solvents and catalysts, as well as the valorization of any byproducts. instituteofsustainabilitystudies.com Adopting these circular principles can lead to significant reductions in the environmental footprint of its production and contribute to a more sustainable chemical industry. pharmamanufacturing.comefpia.eu

Sustainability ApproachApplication in this compound Production
Green Chemistry Principles Use of renewable feedstocks, safer solvents, and catalytic reactions to minimize environmental impact. instituteofsustainabilitystudies.com
Circular Economy Recovery and recycling of solvents and catalysts; valorization of byproducts. pharmamanufacturing.com
Process Intensification Use of continuous flow reactors to improve efficiency and reduce waste.
Waste Reduction Designing synthetic routes with high atom economy to minimize the generation of waste.

Exploration of Bio-Inspired Synthesis and Transformations (excluding biological activity)

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methods. Bio-inspired synthesis and biocatalysis leverage the power of enzymes and microorganisms to perform complex chemical transformations with high selectivity and under mild conditions. chemistryjournals.net For the synthesis of this compound, this approach offers several exciting possibilities.

Enzymes, as natural catalysts, can be employed to carry out specific steps in the synthetic pathway with high chemo-, regio-, and stereoselectivity. chemistryjournals.net For instance, enzymes like O-methyltransferases could be used for the selective methylation of a phenolic precursor. wikipedia.org The use of biocatalysts can lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification steps. Researchers are exploring the use of metabolically engineered microorganisms as "cell factories" for the production of aromatic compounds from renewable feedstocks like glucose. nih.gov This approach could potentially offer a sustainable and cost-effective route to key intermediates required for the synthesis of this compound.

Bio-Inspired MethodPotential Application in this compound Synthesis
Enzymatic Catalysis Use of specific enzymes (e.g., O-methyltransferases, hydrolases) for selective transformations. wikipedia.org
Whole-Cell Biotransformation Utilization of engineered microorganisms to produce key intermediates from renewable feedstocks. nih.gov
Chemo-enzymatic Synthesis Combination of traditional chemical synthesis with enzymatic steps to improve overall efficiency and selectivity. researchgate.net

Advancements in High-Throughput Experimentation for Reaction Optimization

The optimization of chemical reactions is a critical yet often time-consuming aspect of chemical synthesis. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process by allowing for the rapid and parallel screening of a large number of reaction conditions. beilstein-journals.orgchemrxiv.org

For the synthesis of this compound, HTE platforms can be used to systematically evaluate a wide range of variables, including catalysts, ligands, bases, solvents, temperatures, and reactant concentrations. unchainedlabs.com Automated robotic systems can dispense reagents, run reactions in miniaturized formats (e.g., 96-well plates), and analyze the results using high-throughput analytical techniques such as mass spectrometry or HPLC. beilstein-journals.orgbohrium.com

This systematic exploration of the reaction space can quickly identify the optimal conditions to maximize the yield and purity of this compound while minimizing the formation of impurities. unchainedlabs.com The data generated from HTE can also be used to train machine learning models for even more accurate prediction of reaction outcomes, creating a powerful synergy between experimental and computational approaches. beilstein-journals.org The adoption of HTE is set to significantly reduce the time and resources required for process development and optimization in the synthesis of fine chemicals. helgroup.comyoutube.com

HTE ComponentRole in Optimizing this compound Synthesis
Automated Platforms Robotic systems for precise and rapid execution of a large number of parallel reactions. helgroup.com
Miniaturization Use of well-plates to reduce the consumption of reagents and solvents.
High-Throughput Analysis Rapid analysis of reaction outcomes using techniques like MS and HPLC. beilstein-journals.org
Design of Experiments (DoE) Statistical methods to systematically explore the reaction parameter space. chemrxiv.org

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Key Challenges
BrominationBr₂ in AcOH, 60°C~65Regioselectivity control
Friedel-CraftsAlCl₃, methyl chloride~50Competing side reactions

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, methyl at δ 2.3 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities; the compound forms centrosymmetric hydrogen-bonded dimers (O–H···O, R₂²(8) motif) .
  • Melting Point Analysis : Purity assessment (e.g., mp 122–125°C for the pure compound) .

Advanced: How do substituent electronic effects influence reactivity and crystallographic packing?

Answer:
The methoxy and methyl groups alter electron density on the phenyl ring, directing electrophilic substitution and stabilizing specific conformations:

  • Electronic Effects : Methoxy is electron-donating (+M), increasing ortho/para reactivity, while methyl weakly donates (+I), affecting crystal packing angles (e.g., C–C–C angles deviate by 3–5° from 120°) .
  • Hydrogen Bonding : Carboxylic acid dimers dominate packing, but methoxy groups introduce torsional strain (e.g., dihedral angle ~78° between phenyl and acetic acid planes), reducing symmetry .

Figure 1 : Hydrogen-bonding network (O–H···O) in the crystal lattice .

Advanced: What in vitro assays evaluate biological activity, and how are conflicting data addressed?

Answer:

  • Anticancer Assays : MTT assays using cancer cell lines (e.g., NSCLC) to measure IC₅₀ values .
  • Anti-inflammatory Models : COX-2 inhibition studies via ELISA .

Data Contradictions : Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:

  • Purity Differences : HPLC quantification (≥98% purity required) .
  • Assay Conditions : Buffer pH, serum concentration, and incubation time standardization .

Advanced: How can regioselectivity challenges in derivative synthesis be optimized?

Answer:

  • Directing Groups : Use nitro or amino groups to temporarily block undesired positions .
  • Flow Chemistry : Microreactors enhance regioselectivity via precise temperature/residence time control (e.g., 70°C, 5-minute residence) .
  • Catalytic Systems : Pd/C or CuI for cross-coupling at the 4-methyl position .

Advanced: What strategies resolve structural ambiguities in polymorphic forms?

Answer:

  • Variable-Temperature XRD : Identifies thermal phase transitions (e.g., monoclinic to orthorhombic at 150 K) .
  • DFT Calculations : Predict stable conformers by comparing computed vs. experimental NMR shifts .

Advanced: How are derivatives designed for targeted drug delivery applications?

Answer:

  • Prodrug Modifications : Esterification of the carboxylic acid (e.g., methyl ester) to enhance bioavailability .
  • Bioisosteric Replacement : Substitute methoxy with ethoxy or trifluoromethoxy to modulate lipophilicity (LogP) .

Q. Table 2: Derivative Design and Properties

DerivativeModificationLogPBioactivity (IC₅₀, μM)
Methyl esterCOOH → COOCH₃2.115.2 (NSCLC)
Trifluoromethoxy analogOCH₃ → OCF₃3.58.7 (COX-2)

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